REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:6]1[N:7]=[CH:8][N:9]([CH:11]([CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:12](OCC)=[O:13])[CH:10]=1)(=[O:5])[NH2:4].O>CO>[OH:13][CH2:12][CH:11]([N:9]1[CH:10]=[C:6]([C:3]([NH2:4])=[O:5])[N:7]=[CH:8]1)[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
491 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 2-(4-carbamoyl-1-imidazolyl)-4-phenylbutyrate
|
Quantity
|
391 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1N=CN(C1)C(C(=O)OCC)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for several minutes
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between chloroform and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Reaction Time |
30 min |
Name
|
1-(1-hydroxy-4-phenyl-2-butyl)imidazole-4-carboxamide
|
Type
|
product
|
Smiles
|
OCC(CCC1=CC=CC=C1)N1C=NC(=C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 347 mg | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |